molecular formula C16H17NO5 B14903391 tert-Butyl 1,3-dioxo-3,5,7,8-tetrahydrofuro[3,4-g]isoquinoline-6(1H)-carboxylate

tert-Butyl 1,3-dioxo-3,5,7,8-tetrahydrofuro[3,4-g]isoquinoline-6(1H)-carboxylate

Cat. No.: B14903391
M. Wt: 303.31 g/mol
InChI Key: UYLAFQBTAPHHEJ-UHFFFAOYSA-N
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Description

tert-Butyl 1,3-dioxo-3,5,7,8-tetrahydrofuro[3,4-g]isoquinoline-6(1H)-carboxylate is a structurally complex heterocyclic compound featuring a fused furo[3,4-g]isoquinoline core modified with a tert-butyl carbamate group. The tert-butyl carbamate (Boc) group enhances stability and modulates reactivity, making it advantageous in multi-step syntheses.

Properties

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

tert-butyl 1,3-dioxo-7,8-dihydro-5H-furo[3,4-g]isoquinoline-6-carboxylate

InChI

InChI=1S/C16H17NO5/c1-16(2,3)22-15(20)17-5-4-9-6-11-12(7-10(9)8-17)14(19)21-13(11)18/h6-7H,4-5,8H2,1-3H3

InChI Key

UYLAFQBTAPHHEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC3=C(C=C2C1)C(=O)OC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1,3-dioxo-3,5,7,8-tetrahydrofuro[3,4-g]isoquinoline-6(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate isoquinoline derivative, followed by cyclization with a furan ring and subsequent esterification with tert-butyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes transformations typical of isoquinoline derivatives, including:

  • Oxidation

    • Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    • Conditions : Acidic or neutral media.

    • Products : Hydroxylated derivatives or oxidized isoquinoline cores.

    • Example : Oxidation of similar isoquinolines yields hydroxylated products via electrophilic attack .

  • Reduction

    • Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    • Conditions : Dry ether or THF.

    • Products : Reduced carbonyl groups (e.g., ketones to alcohols).

    • Example : Reduction of isoquinoline derivatives often targets carbonyl functionalities .

  • Substitution Reactions

    • Reagents : Nucleophiles (e.g., amines, alkoxides), bases (e.g., triethylamine, Cs₂CO₃).

    • Conditions : Polar aprotic solvents (DMF, DMSO), elevated temperatures.

    • Products : Substituted isoquinoline derivatives.

    • Example : Substitution at activated positions (e.g., adjacent to carbonyl groups) under basic conditions .

  • Hydrolysis

    • Reagents : Strong acids (HCl) or bases (NaOH).

    • Conditions : Aqueous media, heat.

    • Products : Carboxylic acid derivatives (cleavage of the tert-butyl ester).

    • Example : Ester hydrolysis to yield the corresponding carboxylic acid .

  • Cyclization

    • Reagents : Copper catalysts (e.g., CuCl), coupling partners.

    • Conditions : High temperatures (e.g., 80–90°C), polar solvents (MeCN, DMF).

    • Products : Extended polyheterocycles.

    • Example : Copper-catalyzed coupling with heterocyclic carboxylic acids to form fused rings .

Table 1: Common Reagents and Conditions

Reaction TypeReagentsSolventTemperatureReference
OxidationKMnO₄, H₂O₂H₂O/THF25–100°C
ReductionLiAlH₄, NaBH₄THF, Et₂O0–60°C
SubstitutionNucleophiles, Cs₂CO₃DMF80°C
HydrolysisHCl, NaOHWater/THF40–100°C
CyclizationCuCl, heterocyclic acidsMeCN, DMF80–90°C

Mechanistic Insights

The compound’s reactivity is influenced by its structural features:

  • Furoisoquinoline Core : The fused furan and isoquinoline rings create electron-rich and -deficient regions, enabling nucleophilic and electrophilic attacks.

  • tert-Butyl Ester Group : Steric bulk and electron-donating effects stabilize intermediates during substitution or hydrolysis.

Experimental Considerations

  • Purification : Silica gel chromatography or recrystallization is typically used to isolate products .

  • Safety : Handle oxidizing agents (e.g., KMnO₄) and bases (e.g., Cs₂CO₃) with appropriate PPE.

  • Selectivity : Reaction conditions (e.g., temperature, solvent) critically influence regioselectivity in substitution reactions .

Scientific Research Applications

tert-Butyl 1,3-dioxo-3,5,7,8-tetrahydrofuro[3,4-g]isoquinoline-6(1H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-Butyl 1,3-dioxo-3,5,7,8-tetrahydrofuro[3,4-g]isoquinoline-6(1H)-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with tetrahydroisoquinoline derivatives, particularly those bearing carbamate substituents. Below is a detailed comparison with two closely related compounds from the literature:

Methyl (R)-5-benzyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline-6(5H)-carboxylate

  • Structure: Features a [1,3]dioxolo[4,5-g]isoquinoline core with a benzyl substituent at C5 and a methyl carbamate group at C4.
  • Synthesis : Prepared via Pictet-Spengler reaction using carbamate 315 and phenylacetaldehyde in acetonitrile (86% yield). Purified via silica gel chromatography to yield a colorless oil .
  • Key Data :
    • 1H-NMR : Aromatic protons (δ 6.70–7.30 ppm), methyl ester (δ 3.70 ppm), and dioxolane protons (δ 5.90–6.10 ppm).
    • Enantiomeric Excess : >99% ee confirmed by HPLC .

Methyl (R)-5-(3,4-dimethoxybenzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline-6(5H)-carboxylate

  • Structure : Differs by a 3,4-dimethoxybenzyl group at C4.
  • Synthesis : Reacts carbamate 315 with 2-(3,4-dimethoxyphenyl)acetaldehyde in CH₂Cl₂/CH₃OH (86% yield), yielding a white solid .
  • Key Data :
    • 1H-NMR : Methoxy groups (δ 3.85 ppm), dimethoxybenzyl protons (δ 6.75–6.90 ppm).

tert-Butyl 1,3-dioxo-3,5,7,8-tetrahydrofuro[3,4-g]isoquinoline-6(1H)-carboxylate

  • Structural Distinctions: Ring System: Furo[3,4-g]isoquinoline (one oxygen atom in the furan ring) vs. [1,3]dioxolo[4,5-g]isoquinoline (two oxygen atoms in the dioxolane ring). Substituents: tert-Butyl carbamate (bulkier, more hydrolytically stable) vs. methyl carbamate.
  • Inferred Properties :
    • Solubility : Likely lower than methyl analogs due to the hydrophobic tert-butyl group.
    • Stability : Boc group resists basic conditions but cleaves under acidic conditions, unlike methyl esters.
    • Stereochemical Impact : The fused furo ring may alter π-π stacking interactions in catalytic applications.

Research Findings and Data Tables

Table 2: Spectroscopic and Analytical Data

Compound 1H-NMR Highlights Enantiomeric Excess
Methyl 5-benzyl-dioxolo-isoquinoline δ 3.70 (COOCH₃), δ 5.90–6.10 (dioxolane), δ 6.70–7.30 (aromatic) >99% ee
Methyl 5-(3,4-dimethoxybenzyl)-dioxolo-isoquinoline δ 3.85 (OCH₃), δ 6.75–6.90 (dimethoxybenzyl) Not reported

Biological Activity

tert-Butyl 1,3-dioxo-3,5,7,8-tetrahydrofuro[3,4-g]isoquinoline-6(1H)-carboxylate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic potential.

Chemical Structure and Properties

The compound belongs to the class of isoquinoline derivatives and features a bicyclic structure that contributes to its biological activity. Its molecular formula is C₁₄H₁₅N₁O₅ with a molecular weight of 273.28 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antioxidant Activity : The compound has shown potential in reducing oxidative stress markers in cellular models.
  • Neuroprotective Effects : It may protect neuronal cells from damage induced by amyloid-beta (Aβ) aggregates.
  • Anti-inflammatory Properties : The compound appears to modulate inflammatory cytokines such as TNF-α and IL-6.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : It has been reported to inhibit acetylcholinesterase (AChE) and β-secretase, which are crucial in the pathogenesis of Alzheimer’s disease.
  • Reduction of Cytokine Production : The compound decreases the production of pro-inflammatory cytokines in astrocytes activated by Aβ.
  • Antioxidant Mechanism : It reduces malondialdehyde (MDA) levels and increases glutathione (GSH) levels in oxidative stress models.

Study 1: Neuroprotective Effects

In vitro studies demonstrated that this compound significantly reduced cell death in astrocytes treated with Aβ. The treatment resulted in a reduction of TNF-α levels compared to control groups exposed only to Aβ .

Study 2: Antioxidant Activity

Another study evaluated the antioxidant capacity of the compound using the TBARS assay. Results indicated that treatment with this compound led to a significant decrease in MDA levels in brain homogenates from scopolamine-induced oxidative stress models .

Data Summary

Biological ActivityMechanismReference
NeuroprotectionInhibition of AChE and β-secretase
Anti-inflammatoryReduction of TNF-α and IL-6
AntioxidantDecrease in MDA levels

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-Butyl 1,3-dioxo-3,5,7,8-tetrahydrofuro[3,4-g]isoquinoline-6(1H)-carboxylate, and how can intermediates be characterized?

  • Answer: Synthesis typically involves multi-step organic reactions, such as cyclization and tert-butyloxycarbonyl (Boc) protection. Key intermediates (e.g., tetrahydrofuroisoquinoline derivatives) should be characterized using GC/MS to confirm molecular weight and fragmentation patterns, complemented by NMR for structural elucidation. Purity can be assessed via HPLC with UV detection (210–254 nm) . Storage of intermediates under inert conditions (argon/nitrogen) at 2–8°C is critical to prevent degradation .

Q. How should researchers handle stability and storage of this compound?

  • Answer: The compound’s ester and diketone groups make it sensitive to hydrolysis and oxidation. Store in sealed, moisture-proof containers under dry conditions at 2–8°C . Stability testing under varying temperatures and humidity levels (e.g., 25°C/60% RH vs. 40°C/75% RH) is recommended to establish shelf life. Use TGA/DSC to monitor thermal degradation .

Q. What safety protocols are essential when working with this compound?

  • Answer: Adhere to institutional Chemical Hygiene Plans , including fume hood use for synthesis and handling. The compound’s hazard profile (e.g., irritant properties) necessitates PPE (gloves, goggles) and spill kits. For advanced labs, safety training with 100% compliance on hazard exams is mandatory .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

  • Answer: Quantum chemical calculations (e.g., DFT) paired with reaction path search algorithms can predict energetically favorable pathways. For example, ICReDD’s approach integrates computational and experimental data to minimize trial-and-error synthesis. This method reduces development time by >50% by narrowing optimal conditions (e.g., solvent polarity, catalyst loading) .

Q. What strategies resolve contradictions in analytical data (e.g., purity vs. reactivity)?

  • Answer: Contradictions often arise from undetected impurities (e.g., residual solvents). Use 2D NMR (HSQC, HMBC) to distinguish between stereoisomers and LC-MS/MS for trace impurity profiling. Cross-validate results with independent methods (e.g., elemental analysis) . For compounds lacking vendor data (e.g., Sigma-Aldrich’s disclaimer), in-house validation is mandatory .

Q. How can degradation products be identified and mitigated during long-term studies?

  • Answer: Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with HPLC-TOF-MS can identify degradation products (e.g., hydrolyzed diketones). Mitigation strategies include formulation with antioxidants (e.g., BHT at 0.01–0.1% w/w) or lyophilization to reduce hydrolytic activity .

Q. What advanced separation techniques improve purification of this compound?

  • Answer: Preparative HPLC with C18 columns (ACN/water gradients) achieves >95% purity. For enantiomeric resolution, chiral stationary phases (e.g., amylose-based) are effective. Membrane technologies (e.g., nanofiltration) can remove low-MW impurities without compromising yield .

Methodological Considerations

Q. How should researchers design experiments to study the compound’s reactivity in novel applications (e.g., catalysis)?

  • Answer: Use DoE (Design of Experiments) to screen variables (temperature, solvent, catalyst). For catalytic studies, employ in situ IR or Raman spectroscopy to monitor reaction kinetics. Compare results with computational models (e.g., transition state simulations) to validate mechanisms .

Q. What analytical workflows address spectral overlap in complex mixtures?

  • Answer: Hyphenated techniques (e.g., LC-NMR-MS) resolve overlapping signals. For example, diffusion-ordered spectroscopy (DOSY) in NMR distinguishes compounds by molecular weight. Data analysis tools like MestReNova or ACD/Labs assist in deconvoluting spectra .

Contradiction Management

  • Example: Discrepancies in reported CAS RNs or molecular formulas (e.g., vs. 8) require cross-referencing with IUPAC nomenclature tools and SciFinder for authoritative verification.

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